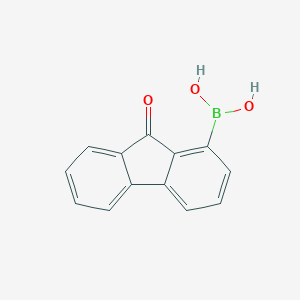

9-Fluorenone-1-boronic acid

Description

Properties

IUPAC Name |

(9-oxofluoren-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOKHBOOTOGTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3C2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400706 | |

| Record name | 9-Fluorenone-1-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194470-10-5 | |

| Record name | 9-Fluorenone-1-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-Fluorenone-1-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Fluorenone-1-boronic acid, a valuable building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and in-depth characterization of this compound, presenting quantitative data in accessible formats and visualizing key processes. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and utilize 9-Fluorenone-1-boronic acid in their research endeavors.

Introduction

9-Fluorenone and its derivatives are a class of compounds that have garnered significant interest due to their unique electronic and photophysical properties. The rigid, planar structure of the fluorenone core makes it an attractive scaffold for the development of advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent probes. In the realm of medicinal chemistry, the fluorenone moiety is present in various biologically active molecules.

The introduction of a boronic acid group at the 1-position of the 9-fluorenone scaffold, yielding (9-Oxofluoren-1-yl)boronic acid (CAS No. 194470-10-5), significantly enhances its synthetic versatility. Boronic acids are exceptionally useful intermediates, most notably for their participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The ability to functionalize the 1-position of the fluorenone core opens up new avenues for the design and synthesis of novel drug candidates and functional materials.

This guide will focus on the practical aspects of preparing and characterizing 9-Fluorenone-1-boronic acid, providing a foundation for its application in further research and development.

Synthesis of 9-Fluorenone-1-boronic acid

The synthesis of 9-Fluorenone-1-boronic acid is a multi-step process that begins with the commercially available fluorene. The general synthetic strategy involves the oxidation of fluorene to 9-fluorenone, followed by selective functionalization at the 1-position to introduce a leaving group (typically a halogen), and finally, the conversion of this functional group to the boronic acid moiety.

Step 1: Synthesis of 9-Fluorenone

The oxidation of fluorene to 9-fluorenone is a common and well-established reaction. Various methods have been reported, with aerobic oxidation in the presence of a base being a widely used and efficient approach.

Experimental Protocol: Aerobic Oxidation of Fluorene

A detailed and scalable method for the synthesis of 9-fluorenone involves the use of potassium hydroxide in tetrahydrofuran (THF) with air as the oxidant. This procedure consistently provides high yields and purity.

-

Materials:

-

Fluorene

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluorene in THF. The recommended weight ratio of fluorene to THF is between 1:4 and 1:6.

-

To this solution, add potassium hydroxide. The molar ratio of fluorene to KOH can range from 1:0.5 to 1:2.5.

-

Stir the mixture vigorously at room temperature under a constant stream of air for a period of 1 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove any insoluble materials.

-

The filtrate is then concentrated under reduced pressure to remove the THF.

-

The resulting crude product is washed with water and dried to afford 9-fluorenone as a yellow solid.

-

-

Expected Yield and Purity: This method has been reported to yield 9-fluorenone in the range of 98-99% with a purity of 99-99.5%.[1]

Step 2: Synthesis of 1-Bromo-9-fluorenone

The next crucial step is the selective bromination of 9-fluorenone at the 1-position. This provides the necessary handle for the subsequent borylation reaction.

Experimental Protocol: Bromination of 9-Fluorenone

-

A specific, detailed experimental protocol for the direct bromination of 9-fluorenone to 1-bromo-9-fluorenone was not explicitly found in the searched literature. However, general methods for the synthesis of 1-substituted fluorenones are available and a plausible route would involve electrophilic aromatic substitution.

Step 3: Synthesis of 9-Fluorenone-1-boronic acid

The final step is the conversion of 1-bromo-9-fluorenone to 9-Fluorenone-1-boronic acid. Two primary methods are commonly employed for this type of transformation: palladium-catalyzed borylation and lithium-halogen exchange followed by reaction with a borate ester.

2.3.1. Method A: Palladium-Catalyzed Borylation

This method involves the use of a palladium catalyst, a diboron reagent (such as bis(pinacolato)diboron, B₂pin₂), and a base.

Experimental Protocol: Palladium-Catalyzed Borylation of 1-Bromo-9-fluorenone

-

A specific, detailed experimental protocol for the palladium-catalyzed borylation of 1-bromo-9-fluorenone was not explicitly found in the searched literature. The following is a general procedure based on known methods for aryl halide borylation.

-

Materials:

-

1-Bromo-9-fluorenone

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

A suitable base (e.g., potassium acetate, KOAc)

-

Anhydrous solvent (e.g., dioxane or toluene)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-9-fluorenone, bis(pinacolato)diboron, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure.

-

The resulting crude boronate ester is then hydrolyzed (e.g., with an aqueous acid) to yield 9-Fluorenone-1-boronic acid.

-

Purification is typically achieved by recrystallization or column chromatography.

-

2.3.2. Method B: Lithium-Halogen Exchange

This method involves the reaction of 1-bromo-9-fluorenone with an organolithium reagent at low temperature, followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of 9-Fluorenone-1-boronic acid via Lithium-Halogen Exchange

-

A specific, detailed experimental protocol for this reaction was not explicitly found in the searched literature. The following is a general procedure based on established methods.

-

Materials:

-

1-Bromo-9-fluorenone

-

An organolithium reagent (e.g., n-butyllithium or t-butyllithium)

-

A trialkyl borate (e.g., trimethyl borate or triisopropyl borate)

-

Anhydrous ethereal solvent (e.g., diethyl ether or THF)

-

Aqueous acid for workup (e.g., HCl)

-

-

Procedure:

-

Dissolve 1-bromo-9-fluorenone in the anhydrous ethereal solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add the organolithium reagent dropwise, maintaining the low temperature.

-

After stirring for a short period to ensure complete lithium-halogen exchange, add the trialkyl borate dropwise.

-

Allow the reaction to warm to room temperature slowly.

-

Quench the reaction by adding aqueous acid.

-

Extract the product into an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude 9-Fluorenone-1-boronic acid can be purified by recrystallization.

-

Characterization of 9-Fluorenone-1-boronic acid

Physical and Chemical Properties

| Property | Value |

| IUPAC Name | (9-Oxofluoren-1-yl)boronic acid |

| CAS Number | 194470-10-5 |

| Molecular Formula | C₁₃H₉BO₃ |

| Molecular Weight | 224.02 g/mol |

| Appearance | Expected to be a solid |

| Purity | Commercially available with >95% purity[2] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The protons on the boronic acid-substituted ring will show distinct shifts and coupling patterns compared to the unsubstituted ring. The B(OH)₂ protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. The carbonyl carbon (C9) is expected around 194 ppm. The carbon attached to the boron atom (C1) will be observed, and its chemical shift will be influenced by the boronic acid group. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 224.02 would be expected. Fragmentation patterns would likely involve the loss of water and the boronic acid group. |

| Infrared (IR) | A strong absorption band for the C=O stretch of the ketone is expected around 1710-1720 cm⁻¹. A broad absorption for the O-H stretch of the boronic acid group is expected in the region of 3200-3600 cm⁻¹. B-O stretching vibrations are typically observed in the 1300-1400 cm⁻¹ region. Aromatic C-H stretching is expected above 3000 cm⁻¹. |

Visualization of Synthetic Workflow

The overall synthetic process can be visualized as a three-step sequence.

Caption: Synthetic workflow for 9-Fluorenone-1-boronic acid.

Logical Relationship of Characterization Techniques

The characterization of the final product relies on a combination of spectroscopic techniques to confirm its structure and purity.

Caption: Interrelation of characterization techniques.

Conclusion

This technical guide has outlined the synthesis and characterization of 9-Fluorenone-1-boronic acid. While detailed experimental protocols and specific characterization data for the final borylation step and the product itself are not widely published, this document provides a robust framework based on established chemical principles and available data for the precursor. The synthetic route through the oxidation of fluorene and subsequent functionalization is a viable pathway. The characterization methods described are standard for confirming the identity and purity of such compounds. 9-Fluorenone-1-boronic acid remains a compound of significant interest for researchers in drug discovery and materials science, and the information provided here serves as a valuable resource for its preparation and use in further synthetic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of (9-oxofluoren-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-oxofluoren-1-yl)boronic acid is a specialized organic compound that belongs to the extensive family of aryl boronic acids. These compounds are distinguished by the presence of a boronic acid functional group (-B(OH)₂) attached to an aromatic ring system. The fluorenone core of this particular molecule provides a rigid, planar, and electron-deficient aromatic scaffold, making it an attractive building block in medicinal chemistry and materials science. Boronic acids are renowned for their versatility in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[1][2]

In the realm of drug discovery, the boronic acid moiety is of significant interest. It can act as a bioisostere for other functional groups and is capable of forming reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems.[1] Furthermore, the boron atom's ability to interact with active site serine residues has led to the development of potent enzyme inhibitors.[3] This guide provides a comprehensive overview of the known physicochemical properties of (9-oxofluoren-1-yl)boronic acid, alongside general experimental protocols and its applications in scientific research.

Physicochemical Properties

While specific experimental data for (9-oxofluoren-1-yl)boronic acid is not extensively published, its fundamental properties can be established from supplier information and computational models. The general behavior of this compound can also be inferred from the well-documented characteristics of related aryl boronic acids.

Core Compound Information

The fundamental identifiers and computed properties for (9-oxofluoren-1-yl)boronic acid are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (9-oxofluoren-1-yl)boronic acid | [4] |

| CAS Number | 194470-10-5 | [4] |

| Molecular Formula | C₁₃H₉BO₃ | [5] |

| Molecular Weight | 224.02 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | [5] |

| Computed LogP | 0.5778 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 1 | [5] |

General Physicochemical Characteristics of Aryl Boronic Acids

| Property | General Description and Expected Behavior for (9-oxofluoren-1-yl)boronic acid |

| Melting Point | Aryl boronic acids are typically crystalline solids with relatively high melting points, often above 150 °C. The melting point can be influenced by the presence of impurities and the degree of dehydration to the corresponding boroxine. |

| Solubility | The solubility of aryl boronic acids varies significantly with the solvent. They generally exhibit low to moderate solubility in water and non-polar organic solvents. Higher solubility is often observed in polar aprotic solvents such as THF, DMF, and DMSO, as well as in alcohols like methanol and ethanol. The fluorenone core may further influence solubility. |

| pKa | The pKa of aryl boronic acids typically falls within the range of 8 to 10. The acidity is due to the Lewis acidic nature of the boron atom, which accepts a hydroxide ion to form a tetrahedral boronate species. The electron-withdrawing nature of the fluorenone system might slightly lower the pKa of (9-oxofluoren-1-yl)boronic acid compared to simpler aryl boronic acids.[1] |

| Stability | A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating or in non-polar solvents. This is a reversible process. They are also susceptible to oxidative degradation, particularly in the presence of reactive oxygen species.[6][7][8] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment. |

Experimental Protocols

Detailed, validated experimental protocols for (9-oxofluoren-1-yl)boronic acid are not widely published. However, based on established methods for the synthesis and analysis of aryl boronic acids, the following general procedures can be considered representative.

Synthesis of Aryl Boronic Acids

A common and effective method for the synthesis of aryl boronic acids is the reaction of an aryl organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.

General Protocol for the Synthesis of (9-oxofluoren-1-yl)boronic acid:

-

Formation of the Organometallic Reagent: 1-bromo-9-fluorenone is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature, typically -78 °C. An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange, generating the corresponding aryllithium species.

-

Borylation: A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is added to the cold solution of the aryllithium reagent. The reaction mixture is stirred at low temperature for a period of time before being allowed to warm to room temperature.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. This hydrolyzes the borate ester intermediate to yield the desired boronic acid.

-

Work-up and Purification: The product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of (9-oxofluoren-1-yl)boronic acid can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to confirm the aromatic proton signals of the fluorenone core and the hydroxyl protons of the boronic acid group. The hydroxyl protons may appear as a broad singlet and can exchange with deuterium in deuterated solvents like D₂O or methanol-d₄.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

¹¹B NMR: A characteristic technique for boron-containing compounds, which can confirm the presence and electronic environment of the boron atom.

-

Note on Sample Preparation: Boronic acids can form boroxines in solution, which can lead to complex or broad NMR spectra. To obtain sharper signals, it is often recommended to run the NMR in a solvent that can break up these oligomers, such as methanol-d₄ or DMSO-d₆.[9]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The mass spectrum may show the molecular ion peak [M+H]⁺ or other adducts depending on the solvent system used.

Applications and Workflows

(9-oxofluoren-1-yl)boronic acid is primarily utilized as a building block in organic synthesis, with significant potential in drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling

The most prominent application of aryl boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate.

Role in Drug Discovery

Boronic acid-containing molecules are of great interest in medicinal chemistry. The general workflow for utilizing a building block like (9-oxofluoren-1-yl)boronic acid in a drug discovery program is outlined below.

Boronic Acids as Enzyme Inhibitors

The boronic acid moiety can act as a warhead in the design of enzyme inhibitors, particularly for serine proteases. The empty p-orbital of the boron atom can accept a lone pair of electrons from the hydroxyl group of a serine residue in the enzyme's active site, forming a stable, tetrahedral covalent adduct. This interaction can effectively block the enzyme's catalytic activity.

Conclusion

(9-oxofluoren-1-yl)boronic acid is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. While specific, experimentally determined physicochemical data for this compound are not widely available, its properties can be reasonably inferred from the general characteristics of aryl boronic acids. Its primary utility lies in its role as a versatile building block in cross-coupling reactions, enabling the synthesis of complex molecular architectures. As research in medicinal chemistry continues to evolve, the application of specialized boronic acids like (9-oxofluoren-1-yl)boronic acid is expected to expand, contributing to the discovery of new therapeutic agents.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. 9-Fluorenone-1-boronic acid [synhet.com]

- 5. chemscene.com [chemscene.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

An In-depth Technical Guide to 9-Fluorenone-1-boronic acid (CAS: 194470-10-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Fluorenone-1-boronic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its applications in drug discovery.

Chemical and Physical Properties

9-Fluorenone-1-boronic acid is a derivative of fluorenone, a tricyclic aromatic ketone. The introduction of a boronic acid group at the 1-position makes it a valuable reagent for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.

Table 1: General and Physical Properties of 9-Fluorenone-1-boronic acid

| Property | Value | Reference |

| CAS Number | 194470-10-5 | [1][2][3] |

| IUPAC Name | (9-Oxofluoren-1-yl)boronic acid | [1][2] |

| Molecular Formula | C₁₃H₉BO₃ | [4] |

| Molecular Weight | 224.02 g/mol | [4] |

| Appearance | White powder | [5] |

| Purity | Typically >95% | [2][6] |

| Storage | Store at 0-8 °C | [6] |

Table 2: Computed and Spectral Data for 9-Fluorenone (Parent Compound)

| Property | Value | Reference |

| Melting Point | 84 °C | [7][8] |

| Boiling Point | 341.5 °C | [7][8] |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, benzene; Very soluble in ether, toluene. | [7][8] |

| ¹H NMR (CDCl₃) | Signals for aromatic protons typically appear between δ 7.2 and 7.8 ppm. | [9][10][11] |

| ¹³C NMR | Carbonyl carbon signal is a key feature. | [12] |

Synthesis and Reactivity

The synthesis of substituted fluorenones can be achieved through various methods, including intramolecular cyclization of biarylcarboxylic acids and palladium-catalyzed carbonylative reactions.[13] The preparation of 1-substituted fluorenones, the precursors to the corresponding boronic acids, can be accomplished via Suzuki coupling, benzyne chemistry, or the Hoffmann rearrangement.[14]

A common synthetic route to aryl boronic acids involves the reaction of an aryl halide (e.g., 1-bromofluorenone) with an organolithium reagent followed by quenching with a trialkyl borate.

Key Applications in Research and Development

9-Fluorenone-1-boronic acid serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Drug Discovery and Medicinal Chemistry

The fluorene nucleus is a core component of various bioactive compounds, and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibiotic, and antiviral properties.[1][15] Boronic acids themselves are increasingly incorporated into drug candidates to enhance potency and improve pharmacokinetic profiles.[16]

-

Antiviral Agents: Fluorenone derivatives have shown activity against a range of viruses. Tilorone, a well-known fluorenone-based molecule, is a broad-spectrum antiviral.[1] More recently, fluorenone-based sulfonamides have been investigated as inhibitors of SARS-CoV-2 proteases.[1]

-

Anticancer Agents: Certain fluorenone derivatives have been shown to inhibit the proliferation of tumor cells and act as topoisomerase inhibitors.[15]

-

Antimicrobial and Antifungal Agents: The fluorene scaffold is present in many compounds with antimicrobial and antibiofilm activity.[15][17]

The value of boronic acids in drug discovery lies in their ability to participate in reactions like the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl systems that are often key to the interaction with biological targets.[18]

Materials Science

The inherent fluorescence and electronic properties of the fluorene unit make it a valuable component in the development of advanced materials such as organic light-emitting diodes (OLEDs) and conductive polymers.[19] 9-Fluorenone-1-boronic acid can be used to introduce the fluorenone moiety into larger conjugated systems, allowing for the fine-tuning of the electronic and optical properties of these materials.

Experimental Protocols

While a specific, detailed protocol for a reaction using 9-Fluorenone-1-boronic acid is not available in the cited literature, a general procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted by researchers for their specific substrates and catalysts.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for the Suzuki-Miyaura reaction.[20][21][22]

Reaction Scheme:

General Suzuki-Miyaura Reaction

Materials:

-

9-Fluorenone-1-boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., 10% Pd on carbon)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of dimethylformamide and water)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 mmol), 9-Fluorenone-1-boronic acid (1.2-1.5 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (typically 1-5 mol%).

-

The vessel is evacuated and backfilled with an inert gas several times.

-

Add the degassed solvent mixture.

-

The reaction mixture is heated with stirring for a specified time (e.g., 30 minutes to several hours) and at a specific temperature, which may be optimized for the substrates. Microwave heating can also be employed to accelerate the reaction.[23]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is typically filtered to remove the catalyst, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow from starting materials to applications for 9-Fluorenone-1-boronic acid.

From Synthesis to Application

The following workflow outlines a typical process for utilizing 9-Fluorenone-1-boronic acid in a research setting.

Typical Research Workflow

Safety Information

Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information. As a general guide:

-

Hazard Statements: May cause skin and serious eye irritation.[4]

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.

This technical guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive understanding of the chemical's properties and safe handling procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. 9-Fluorenone-1-boronic acid [synhet.com]

- 3. 9-FLUORENONE-1-BORONIC ACID | 194470-10-5 [amp.chemicalbook.com]

- 4. 194470-10-5 | (9-Oxo-9H-fluoren-1-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 5. pdf.blucher.com.br [pdf.blucher.com.br]

- 6. (9-oxo-9H-fluoren-1-yl)boronic acid 95% | CAS: 194470-10-5 | AChemBlock [achemblock.com]

- 7. Fluorenone - Wikipedia [en.wikipedia.org]

- 8. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 10. homework.study.com [homework.study.com]

- 11. 9-Fluorenone(486-25-9) 1H NMR [m.chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Fluorenone synthesis [organic-chemistry.org]

- 14. tandfonline.com [tandfonline.com]

- 15. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. mdpi.com [mdpi.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 23. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

Spectroscopic and Synthetic Profile of 9-Fluorenone-1-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 9-Fluorenone-1-boronic acid (CAS No: 194470-10-5). Due to the limited availability of complete, publicly accessible experimental data for 9-Fluorenone-1-boronic acid in a single, citable source, this guide furnishes available data for the parent compound, 9-fluorenone, for comparative analysis. It also outlines a plausible synthetic route and expected spectroscopic characteristics of the title compound based on established chemical principles and available information from chemical suppliers.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of 9-Fluorenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.28 | ddd | 2H | H-2, H-7 |

| 7.48 | td | 2H | H-3, H-6 |

| 7.52 | dd | 2H | H-1, H-8 |

| 7.64 | dd | 2H | H-4, H-5 |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data of 9-Fluorenone

| Chemical Shift (δ) ppm | Assignment |

| 120.3 | C-4, C-5 |

| 124.2 | C-1, C-8 |

| 129.0 | C-3, C-6 |

| 134.0 | C-2, C-7 |

| 134.5 | C-4a, C-4b |

| 144.2 | C-8a, C-9a |

| 193.8 | C-9 (C=O) |

Solvent: CDCl₃, Reference: TMS

Table 3: IR Spectroscopic Data of 9-Fluorenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3080 | w | C-H stretch (aromatic) |

| 1710-1720 | s | C=O stretch (ketone) |

| 1610 | m | C=C stretch (aromatic) |

| 1450 | m | C=C stretch (aromatic) |

| 740 | s | C-H bend (ortho-disubstituted) |

s = strong, m = medium, w = weak

Table 4: Mass Spectrometry Data of 9-Fluorenone

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ |

| 152 | 25 | [M-CO]⁺ |

| 151 | 15 | [M-CO-H]⁺ |

| 126 | 5 | [C₁₀H₆]⁺ |

Predicted Spectroscopic Data for 9-Fluorenone-1-boronic acid

Based on the structure of 9-Fluorenone-1-boronic acid, the following spectroscopic features are anticipated:

-

¹H NMR: The introduction of the boronic acid group at the C-1 position will break the symmetry of the fluorenone core, leading to a more complex spectrum with distinct signals for each aromatic proton. The protons on the same ring as the boronic acid will be the most affected. A broad singlet corresponding to the B(OH)₂ protons is also expected, which is typically exchangeable with D₂O.

-

¹³C NMR: Similar to the proton NMR, the carbon spectrum will show more than the seven signals observed for 9-fluorenone due to the loss of symmetry. The C-1 carbon bearing the boronic acid group is expected to be significantly shifted.

-

IR: The spectrum will retain the characteristic strong C=O stretch of the fluorenone core (around 1710-1720 cm⁻¹). Additionally, a broad O-H stretching band from the boronic acid group is expected in the region of 3200-3600 cm⁻¹, and a B-O stretching band around 1350 cm⁻¹.

-

MS: The mass spectrum should show a molecular ion peak corresponding to the exact mass of 9-Fluorenone-1-boronic acid (C₁₃H₉BO₃, MW: 224.02 g/mol ). Fragmentation may involve the loss of water and CO.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 9-Fluorenone-1-boronic acid, based on common methodologies for similar compounds.

Synthesis of 9-Fluorenone-1-boronic acid

A plausible synthetic route to 9-Fluorenone-1-boronic acid involves the Miyaura borylation of 1-bromo-9-fluorenone.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 9-Fluorenone-1-boronic acid.

Protocol:

-

To a solution of 1-bromo-9-fluorenone (1.0 equiv) in anhydrous 1,4-dioxane are added bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).

-

The reaction mixture is degassed with argon for 15 minutes.

-

The mixture is then heated at 80 °C under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product, 9-fluorenone-1-boronic acid pinacol ester, is purified by column chromatography on silica gel.

-

The purified pinacol ester is then subjected to hydrolysis, for example, by stirring with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like acetone or THF, to yield the final product, 9-Fluorenone-1-boronic acid.

-

The product is isolated by filtration or extraction and can be further purified by recrystallization.

Spectroscopic Analysis

Diagram of Analytical Workflow

Caption: General workflow for spectroscopic analysis.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of 9-Fluorenone-1-boronic acid (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

The data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectra.

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Alternatively, a KBr pellet of the sample can be prepared and analyzed.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

The mass spectrum is recorded, typically in positive or negative ion mode, to determine the mass-to-charge ratio of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Conclusion

9-Fluorenone-1-boronic acid is a valuable building block in organic synthesis, particularly for the development of novel materials and pharmaceutical agents. While a complete, publicly available dataset of its spectroscopic properties is currently lacking, this guide provides a foundational understanding based on the well-characterized parent compound, 9-fluorenone, and established principles of organic chemistry. The provided synthetic and analytical protocols offer a practical framework for researchers working with this and related compounds. Further experimental investigation and publication of the complete spectroscopic data for 9-Fluorenone-1-boronic acid would be a valuable contribution to the scientific community.

The Advent of Fluorenone Boronic Acids: A Technical Guide to Their Synthesis, Properties, and Applications

For Immediate Release

A pivotal class of organic compounds, fluorenone boronic acids and their derivatives have steadily gained prominence in the realms of materials science and drug discovery. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery, historical background, synthetic methodologies, and diverse applications of these versatile molecules.

Executive Summary

Fluorenone boronic acids represent a unique convergence of the rigid, electron-accepting fluorenone core and the synthetically versatile boronic acid functional group. This combination has unlocked new frontiers in the development of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs), and has shown promise in the design of novel therapeutic agents. While the definitive "discovery" of fluorenone boronic acids is not pinpointed to a single seminal publication, their emergence in the scientific literature in the mid-1990s coincides with the burgeoning field of organic electronics. An early example of their application can be found in the study of the photophysical properties of 1-arylfluorenone derivatives, which utilized 9-fluorenone-1-boronic acid as a key intermediate. This guide will delve into the established synthetic routes to these compounds, their key chemical and physical properties, and their most significant applications, supported by detailed experimental protocols and logical diagrams.

Historical Background and Discovery

The history of fluorenone boronic acids is intrinsically linked to the broader development of boronic acid chemistry and the exploration of fluorene-based materials. While boronic acids were first synthesized by Edward Frankland in 1860, their widespread use in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, surged in the latter half of the 20th century.

The specific class of fluorenone boronic acids appears to have emerged from the demand for novel building blocks in materials science. The fluorenone core, with its inherent fluorescence and electron-accepting properties, was a prime candidate for creating materials with tailored optoelectronic characteristics for applications such as OLEDs. The functionalization of the fluorenone scaffold with a boronic acid group provided a crucial synthetic handle to construct complex molecular architectures through reliable C-C bond-forming reactions.

While a singular "discovery" paper is not readily identifiable, the commercial availability of compounds like 9-Fluorenone-1-boronic acid (CAS 194470-10-5) and its documented use in the mid-1990s, for instance in photophysical studies by Demeter and coworkers in 1997, marks their establishment as valuable research chemicals. Their development can be seen as a logical progression, combining the known utility of aryl boronic acids with the desirable properties of the fluorenone moiety to meet the growing needs of advanced materials research.

Synthesis of Fluorenone Boronic Acids

The synthesis of fluorenone boronic acids typically begins with a halogenated fluorenone precursor, most commonly a bromofluorenone. Two primary strategies are then employed to introduce the boronic acid functionality: lithium-halogen exchange followed by quenching with a borate ester, and palladium-catalyzed borylation.

Preparation of Bromofluorenone Precursors

The regioselective bromination of fluorenone is the initial key step. Direct bromination of 9-fluorenone can yield a mixture of products, but specific isomers can be favored under controlled conditions. For example, 2-bromofluorenone and 2,7-dibromofluorenone are common starting materials.

Synthetic Route 1: Lithium-Halogen Exchange

This classic method involves the reaction of a bromofluorenone with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures to form a highly reactive fluorenonyl-lithium intermediate. This intermediate is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired fluorenone boronic acid.

Synthetic Route 2: Palladium-Catalyzed Borylation

The Miyaura borylation reaction offers a milder and more functional-group-tolerant alternative. In this method, a bromofluorenone is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This reaction typically yields the pinacol ester of the fluorenone boronic acid, which can be used directly in subsequent reactions or hydrolyzed to the free boronic acid if required.

Properties and Characterization

Fluorenone boronic acids are typically yellow crystalline solids. Their chemical and physical properties are dictated by both the fluorenone core and the boronic acid moiety.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 9-Fluorenone-1-boronic acid | 194470-10-5 | C₁₃H₉BO₃ | 224.02 |

| 9-Fluorenone-2-boronic acid | 834545-21-0 | C₁₃H₉BO₃ | 224.02 |

| 9-Fluorenone-4-boronic acid | 834545-23-2 | C₁₃H₉BO₃ | 224.02 |

Table 1: Physicochemical Properties of Selected Fluorenone Boronic Acids

Characterization of these compounds relies on standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the molecular structure and the presence of the boronic acid group.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) of the fluorenone and the O-H stretch of the boronic acid.

Applications

The synthetic utility of fluorenone boronic acids primarily stems from their participation in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and polycyclic aromatic systems.

Materials Science: OLEDs

In the field of organic electronics, fluorenone boronic acids are valuable precursors for the synthesis of electron-transporting and light-emitting materials for OLEDs. The fluorenone unit imparts desirable thermal stability and electron-accepting properties, while the boronic acid allows for the facile introduction of other aromatic moieties to tune the photophysical and electronic properties of the final material. These materials are crucial for achieving high efficiency and long operational lifetimes in blue and green emitting OLEDs.

Medicinal Chemistry

While less explored than in materials science, fluorenone boronic acids hold potential in drug discovery. The fluorenone scaffold is present in some biologically active molecules, and the boronic acid group is a known pharmacophore, most notably in the proteasome inhibitor bortezomib. The ability of boronic acids to form reversible covalent bonds with diols makes them attractive for designing enzyme inhibitors and biosensors. The combination of the fluorenone core with a boronic acid moiety could lead to the development of novel anticancer, antiviral, or antimicrobial agents.

Experimental Protocols

Synthesis of 9-Fluorenone-2-boronic acid pinacol ester via Miyaura Borylation

Materials:

-

2-Bromo-9-fluorenone

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-9-fluorenone (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 9-fluorenone-2-boronic acid pinacol ester.

Suzuki-Miyaura Coupling of 9-Fluorenone-2-boronic acid pinacol ester with an Aryl Bromide

Materials:

-

9-Fluorenone-2-boronic acid pinacol ester

-

Aryl bromide (e.g., 4-bromotoluene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

2M aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene/Ethanol solvent mixture

Procedure:

-

To a round-bottom flask, add the 9-fluorenone-2-boronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Add a 3:1 mixture of toluene and ethanol.

-

Add the 2M aqueous Na₂CO₃ solution.

-

Heat the biphasic mixture to reflux (approximately 80-90 °C) and stir vigorously for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography to yield the desired biaryl product.

Conclusion and Future Outlook

Fluorenone boronic acids have established themselves as indispensable building blocks in the synthesis of advanced organic materials. Their historical development, while not marked by a single event, reflects the logical progression of synthetic chemistry to meet the demands of emerging technologies. The robust and versatile synthetic routes to these compounds, coupled with their unique electronic and photophysical properties, have solidified their role in the development of high-performance OLEDs. Looking forward, the exploration of fluorenone boronic acids in medicinal chemistry presents an exciting and largely untapped frontier. The continued development of novel synthetic methodologies and a deeper understanding of the structure-property relationships of their derivatives will undoubtedly lead to new and innovative applications in both materials science and human health.

Unveiling the Photophysical Properties of 9-Fluorenone-1-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Photophysical Data

A definitive quantum yield for 9-Fluorenone-1-boronic acid has not been reported in the surveyed scientific literature. However, the photophysical properties of the parent compound, 9-fluorenone, and its substituted derivatives provide valuable context. 9-fluorenone itself is known to be a weakly fluorescent molecule.[1] The introduction of substituents onto the fluorenone core can significantly influence its photophysical properties, including its fluorescence quantum yield.

For context, the quantum yield of the parent 9-fluorenone and a related derivative are presented in the table below. It is important to note that the boronic acid functional group at the 1-position will likely alter the electronic properties and, consequently, the quantum yield of the fluorenone core.

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| 9-Fluorenone | Acetonitrile | 0.027 | [1] |

| 9-Fluorenone | Hexane | ~0.0 (near 100% triplet quantum yield) | [2] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most widely accepted and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[3][4] This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Principle

The fluorescence quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed. In the comparative method, solutions of the test sample and a standard are prepared with identical absorbance at the same excitation wavelength.[3] Under these conditions, it is assumed that both solutions absorb the same number of photons. Therefore, the ratio of the integrated fluorescence intensities of the sample and the standard is directly proportional to the ratio of their quantum yields.

The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (η_sample / η_std)²

Where:

-

Φ_std is the quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

Materials and Instrumentation

-

Fluorometer: A calibrated fluorescence spectrophotometer capable of measuring emission spectra.

-

UV-Vis Spectrophotometer: To prepare solutions of matching absorbance.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

-

Solvent: A high-purity, spectroscopic grade solvent in which both the sample and standard are soluble and stable.

-

Quantum Yield Standard: A well-characterized fluorescent molecule with a known and stable quantum yield in the chosen solvent. The emission range of the standard should ideally be close to that of the sample.

-

Test Compound: 9-Fluorenone-1-boronic acid.

Procedure

-

Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to 9-Fluorenone-1-boronic acid.

-

Preparation of Stock Solutions: Prepare stock solutions of both the test sample and the standard in the chosen solvent.

-

Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

Absorbance Measurements: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to the wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each of the diluted solutions of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

-

Determine the slope of the resulting linear plots for both the sample (m_sample) and the standard (m_std).

-

-

Calculation of Quantum Yield: Calculate the quantum yield of the test sample using the modified equation that incorporates the slopes of the plots:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample / η_std)²

Visualization of a Potential Application Workflow

Boronic acids are known to interact with diols, such as those found in saccharides.[5][6] This interaction can be exploited to design fluorescent sensors where the binding event leads to a change in the fluorescence signal. The following diagram illustrates the general mechanism of a boronic acid-appended fluorophore acting as a sensor for diols. This represents a logical experimental workflow for a researcher investigating the potential applications of 9-Fluorenone-1-boronic acid.

Caption: General sensing mechanism of a boronic acid-based fluorescent probe for diols.

References

- 1. A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki-Miyaura coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 9-Fluorenone-1-boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-Fluorenone-1-boronic acid in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a framework for understanding its solubility based on structural analogy, and presents detailed experimental protocols for its determination. This guide is intended to empower researchers to systematically evaluate the solubility of this compound, a critical parameter for its application in organic synthesis, particularly in the development of novel therapeutics and functional materials.

Introduction to 9-Fluorenone-1-boronic acid

9-Fluorenone-1-boronic acid is a derivative of fluorenone, an aromatic ketone. The introduction of a boronic acid group at the 1-position makes it a valuable reagent in synthetic organic chemistry. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The fluorenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A thorough understanding of the solubility of 9-Fluorenone-1-boronic acid is crucial for optimizing reaction conditions, purification processes like recrystallization, and for its handling and storage.

Predicted Solubility Profile

9-Fluorenone is a moderately polar ketone that is known to be soluble in a range of organic solvents including ethanol, acetone, benzene, ether, and toluene, but insoluble in water.[1][2][3] The presence of the boronic acid group (-B(OH)₂) is expected to increase the overall polarity of the molecule. This suggests that 9-Fluorenone-1-boronic acid will likely retain solubility in polar aprotic and protic organic solvents. However, the boronic acid group also introduces the potential for intermolecular hydrogen bonding, which could influence its solubility in non-polar solvents. It is also important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can affect their solubility characteristics.[4]

Based on these considerations, 9-Fluorenone-1-boronic acid is expected to be soluble in solvents such as:

-

Ethers: Tetrahydrofuran (THF), 1,4-dioxane, diethyl ether

-

Ketones: Acetone, 3-pentanone[4]

-

Alcohols: Methanol, Ethanol

-

Chlorinated Solvents: Chloroform, Dichloromethane

-

Aromatic Hydrocarbons: Toluene (likely with heating)

-

Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc)

It is anticipated to have low solubility in non-polar aliphatic hydrocarbons like hexane and cyclohexane.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for 9-Fluorenone-1-boronic acid is not available in the reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data. The subsequent sections detail the protocols for obtaining this information.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method Used |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 100 | Data to be determined | Data to be determined | Dynamic |

| n-Hexane | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. Two common methods for determining the solubility of a solid in an organic solvent are the dynamic (or synthetic) method and the equilibrium (or shake-flask) method.

This method is particularly useful for understanding the solubility of a compound at elevated temperatures, which is critical for designing recrystallization procedures. The protocol involves visually observing the temperature at which a known concentration of the solute completely dissolves upon controlled heating.[4][5][6]

4.1.1. Materials and Apparatus

-

9-Fluorenone-1-boronic acid (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (± 0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable ramp rate

-

Calibrated thermometer or thermocouple (± 0.1 °C)

-

Optional: Luminance probe or turbidimeter for automated detection

4.1.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of 9-Fluorenone-1-boronic acid into a glass vial. Add a precise volume or weight of the desired organic solvent to achieve a known concentration or mole fraction.[7] Add a small magnetic stir bar and seal the vial tightly.

-

Equilibration and Heating: Place the sealed vial in the controlled temperature bath. Begin stirring at a constant rate.[7]

-

Solubility Measurement: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).[7]

-

Observation: Continuously monitor the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.[5] Record this temperature.

-

Data Analysis: Repeat the measurement for several different concentrations. Plot the solubility temperature against the concentration to generate a solubility curve.

This method determines the solubility at a constant temperature and is considered the gold standard for thermodynamic solubility.[8]

4.2.1. Materials and Apparatus

-

9-Fluorenone-1-boronic acid (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (± 0.1 mg)

-

Screw-cap vials

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

4.2.2. Procedure

-

Sample Preparation: Add an excess amount of solid 9-Fluorenone-1-boronic acid to a vial containing a known volume of the organic solvent. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., at 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[8]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. Carefully withdraw a clear aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved microparticles.[8]

-

Quantification: Prepare a series of standard solutions of 9-Fluorenone-1-boronic acid of known concentrations in the same solvent. Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC-UV or LC-MS.[8]

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of 9-Fluorenone-1-boronic acid in the filtered supernatant, which represents its equilibrium solubility.

Visualizations

The following diagram illustrates the general workflow for determining the thermodynamic solubility of 9-Fluorenone-1-boronic acid using the shake-flask method.

The solubility of 9-Fluorenone-1-boronic acid is critical for its successful application in Suzuki-Miyaura coupling reactions. The reactants must be in the same phase for the catalytic cycle to proceed efficiently. The following diagram depicts a simplified Suzuki-Miyaura coupling reaction involving 9-Fluorenone-1-boronic acid.

References

Thermal Stability of 9-Fluorenone-1-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 9-Fluorenone-1-boronic acid. The information is compiled from available literature on the thermal analysis of related compounds, including fluorenone derivatives and arylboronic acids, to provide a robust understanding for researchers in drug development and materials science.

Introduction

9-Fluorenone-1-boronic acid is a bifunctional organic compound that incorporates the rigid, planar fluorenone core with a reactive boronic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and organic electronic materials. The thermal stability of this compound is a critical parameter, influencing its storage, handling, and processing conditions, as well as its performance in high-temperature applications. This guide summarizes the expected thermal behavior of 9-Fluorenone-1-boronic acid based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data of analogous structures.

Thermal Stability Data

Table 1: Summary of Thermal Properties of 9-Fluorenone and Related Compounds

| Compound | Method | Key Thermal Events | Temperature Range (°C) | Reference |

| 9-Fluorenone | Melting Point | Melting | 80-83 | [1][2] |

| 9-Fluorenone | Boiling Point | Boiling | 341.5 - 342 | [1][2] |

| Substituted Fluorenone Derivatives | TGA (5% mass loss) | Decomposition | 271 - 395 | [3] |

| Oligofluorene diboronic acids | TGA | Dehydration | 114 - 123 | [4] |

| Cross-linked Oligofluorene networks | TGA (5% weight loss) | Decomposition | 363 - 420 | [4] |

| Aromatic boronic acids | TGA | Decomposition | Highly variable, some stable up to 600 | [5] |

Based on this compiled data, the thermal decomposition of 9-Fluorenone-1-boronic acid is expected to proceed in two main stages:

-

Dehydration: The boronic acid group is prone to intermolecular dehydration at elevated temperatures to form a cyclic trimer anhydride, known as a boroxine. This process is typically observed in the range of 100-200°C and results in a mass loss corresponding to the removal of water molecules. For oligofluorene diboronic acids, this dehydration occurs around 114-123°C[4].

-

Decomposition of the Aromatic Core: Following dehydration, the fluorenone-boroxine structure is expected to be stable up to higher temperatures. The decomposition of the fluorenone core likely dictates the ultimate thermal stability. For various substituted fluorenone derivatives, the onset of significant decomposition (5% mass loss) is observed in a broad range of 271-395°C[3]. The cross-linked networks of oligofluorenes show decomposition onsets between 363°C and 420°C[4].

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess thermal stability are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with the decomposition of 9-Fluorenone-1-boronic acid.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum pan.

-

Experimental Conditions:

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of 9-Fluorenone-1-boronic acid.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a constant purge rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and isothermal segments. A common heating rate is 10°C/min.

-

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events such as melting and exothermic events such as crystallization or decomposition.

Proposed Thermal Decomposition Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathway of 9-Fluorenone-1-boronic acid and the general workflows for TGA and DSC analysis.

Caption: Proposed two-stage thermal decomposition of 9-Fluorenone-1-boronic acid.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 9-Fluorenone-1-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2]

9-Fluorenone and its derivatives are privileged scaffolds in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. The ability to functionalize the fluorenone core at specific positions is crucial for the development of novel compounds. 9-Fluorenone-1-boronic acid is a key building block that allows for the introduction of various aryl and heteroaryl substituents at the 1-position of the fluorenone skeleton via the Suzuki-Miyaura coupling. This modification can significantly impact the molecule's electronic properties, steric profile, and biological interactions.

These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura coupling reactions utilizing 9-Fluorenone-1-boronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron species (in this case, 9-Fluorenone-1-boronic acid), activated by a base, transfers the fluorenonyl group to the Pd(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium complex couple to form the 1-aryl-9-fluorenone product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials:

-

9-Fluorenone-1-boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 9-Fluorenone-1-boronic acid (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

-

Add the chosen solvent or solvent mixture.

-

Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.

-

Catalyst Addition: Under a counterflow of inert gas, add the palladium catalyst (typically 1-5 mol%) and, if required, the phosphine ligand.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Analysis: Characterize the purified 1-aryl-9-fluorenone by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and determine the final yield.

Data Presentation

Since no specific experimental data for the Suzuki-Miyaura coupling of 9-Fluorenone-1-boronic acid was found, the following tables present generalized conditions and expected outcomes based on typical Suzuki-Miyaura reactions. These should be used as a starting point for reaction optimization.

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Typical Range/Options | Notes |

| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity order: I > Br > OTf > Cl. |

| Boronic Acid | 1.0 - 1.5 equivalents | An excess of the boronic acid is often used. |

| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf), etc. |

| Ligand | Varies with catalyst | PPh₃, SPhos, XPhos, dppf, etc. |

| Base | 2 - 3 equivalents | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK. |

| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile/Water | The choice of solvent can significantly impact the reaction. |

| Temperature | 80 - 120 °C | Depends on the reactivity of the substrates and the solvent. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

Table 2: Hypothetical Yields for Coupling of 9-Fluorenone-1-boronic acid with Various Aryl Bromides

This table is for illustrative purposes only and is based on general trends in Suzuki-Miyaura reactions. Actual yields will require experimental determination.

| Aryl Bromide Partner | Product | Expected Yield Range (%) |

| Bromobenzene | 1-Phenyl-9H-fluoren-9-one | 70 - 90 |

| 4-Bromoanisole | 1-(4-Methoxyphenyl)-9H-fluoren-9-one | 75 - 95 |

| 4-Bromotoluene | 1-(p-Tolyl)-9H-fluoren-9-one | 70 - 85 |

| 1-Bromo-4-nitrobenzene | 1-(4-Nitrophenyl)-9H-fluoren-9-one | 60 - 80 |

| 2-Bromopyridine | 1-(Pyridin-2-yl)-9H-fluoren-9-one | 50 - 75 |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed- Inappropriate base or solvent- Low reaction temperature | - Use a fresh catalyst- Ensure thorough degassing- Screen different bases and solvents- Increase the reaction temperature |

| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Improve inert atmosphere technique- Use a more stable catalyst/ligand system |

| Protodeboronation of Boronic Acid | - Presence of water- Inappropriate base | - Use anhydrous conditions if possible- Screen milder bases (e.g., K₃PO₄) |

| Difficult Purification | - Similar polarity of product and byproducts | - Optimize column chromatography conditions- Consider recrystallization |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 1-aryl-9-fluorenones from 9-Fluorenone-1-boronic acid. By carefully selecting the reaction partners, catalyst, base, and solvent, a wide variety of fluorenone derivatives can be accessed. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement and optimize these important transformations in their own laboratories for applications in drug discovery and materials science. Further experimental work is necessary to establish specific, high-yielding conditions for the coupling of 9-Fluorenone-1-boronic acid with various aryl halides.

References

Application Notes and Protocols for the Use of 9-Fluorenone-1-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals